1-Phenyldec-3-en-1-one

Description

Historical Context and Significance of α,β-Unsaturated Carbonyl Systems

The study of α,β-unsaturated carbonyl compounds has a rich history, with foundational reactions like the Claisen-Schmidt condensation, first reported in 1881, enabling their synthesis. miracosta.edu This reaction, a type of crossed aldol (B89426) condensation, involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. byjus.com The resulting α,β-unsaturated ketones, also known as chalcones in the case of aromatic reactants, quickly became recognized for their utility as versatile synthetic intermediates. imamu.edu.sa The conjugated system of an enone allows for 1,4-addition (conjugate addition) of nucleophiles, a mode of reactivity that significantly expands their synthetic potential beyond the direct 1,2-addition to the carbonyl group. This unique reactivity has made them indispensable building blocks in the synthesis of a wide array of organic compounds, from pharmaceuticals to materials. researchgate.net

Classification and Structural Features of 1-Phenyldec-3-en-1-one within the Ketone Class

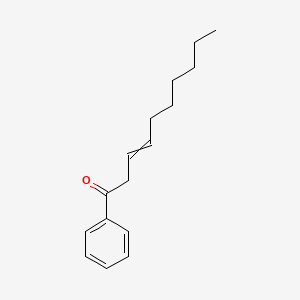

This compound is classified as a long-chain, aromatic, α,β-unsaturated ketone. Its structure features a phenyl group attached to the carbonyl carbon, which is conjugated to a carbon-carbon double bond located at the C3-C4 position of a ten-carbon aliphatic chain. The presence of the phenyl group makes it an aryl ketone, and the extended alkyl chain classifies it as a long-chain ketone.

The key structural features of this compound are:

A Phenyl Group: This aromatic ring influences the electronic properties of the carbonyl group.

A Conjugated Enone System: The C=C double bond is in conjugation with the C=O group, which delocalizes the π-electrons over these four atoms. This conjugation is responsible for the characteristic reactivity of the molecule.

A Heptyl Group: The C7 alkyl chain extending from the β-carbon of the enone system contributes to the molecule's lipophilicity.

Stereoisomerism: The double bond at the C3 position can exist as either the (E) or (Z) stereoisomer, leading to two possible geometric isomers of the compound.

The synthesis of this compound can be achieved through a Claisen-Schmidt condensation between benzaldehyde (B42025) and heptanal (B48729). ontosight.aidntb.gov.uaresearchgate.netnanobioletters.com In this reaction, the enolate of heptanal acts as the nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone. byjus.com

Table 1: Structural and Chemical Information for this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₂₂O |

| Molecular Weight | 230.35 g/mol |

| Class | α,β-Unsaturated Ketone, Aryl Ketone, Long-Chain Ketone |

| Key Functional Groups | Carbonyl (C=O), Alkene (C=C), Phenyl |

Overview of Research Trends in Long-Chain Conjugated Ketones

Research into long-chain conjugated ketones, including aryl enones, is driven by their potential applications in various fields. These compounds are of interest in materials science for the development of polymers and in medicinal chemistry due to the biological activities exhibited by many natural and synthetic chalcone (B49325) derivatives. researchgate.netresearchgate.net

Current research trends focus on several key areas:

Novel Synthetic Methodologies: Chemists are continuously developing more efficient and stereoselective methods for the synthesis of long-chain enones. This includes the use of new catalysts and reaction conditions to control the geometry of the double bond and introduce chirality.

Catalytic Applications: The unique electronic and steric properties of long-chain enones make them interesting ligands for transition metal catalysts.

Biological Evaluation: Inspired by the diverse bioactivities of naturally occurring chalcones, researchers are synthesizing and screening new long-chain aryl enones for potential therapeutic applications, including as anti-inflammatory and anticancer agents. researchgate.net

Materials Science: The polymerizable nature of the alkene functionality in enones is being explored for the creation of novel polymers with specific optical or electronic properties.

Structure

3D Structure

Properties

CAS No. |

651726-58-8 |

|---|---|

Molecular Formula |

C16H22O |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

1-phenyldec-3-en-1-one |

InChI |

InChI=1S/C16H22O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h7-13H,2-6,14H2,1H3 |

InChI Key |

JVQDLTSIHCDURM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyldec 3 En 1 One and Analogues

Classical Organic Synthetic Routes

Traditional methods for synthesizing α,β-unsaturated ketones, including 1-Phenyldec-3-en-1-one, have long relied on robust and well-understood reaction pathways. These classical routes are foundational in organic synthesis.

Condensation Reactions (e.g., Claisen-Schmidt Variations)

The Claisen-Schmidt condensation is a cornerstone for the synthesis of α,β-unsaturated ketones, often referred to as chalcones when both ends are aromatic. This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone. For the specific synthesis of this compound, this would involve the reaction of acetophenone with octanal.

The reaction is typically catalyzed by strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The mechanism proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone.

While effective, these conventional methods often necessitate the use of corrosive bases and organic solvents, which has prompted the development of more environmentally benign alternatives.

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone (B49325) Analogues

| Ketone | Aldehyde | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Acetophenone | Benzaldehyde (B42025) | Dilute NaOH, Ethanol | Good | |

| Cycloalkanones | Aryl Aldehydes | Solid NaOH (20 mol%), Grinding | 96–98% | |

| β-ionone | p-nitrobenzaldehyde | LiOH·H₂O, 55°C | 82.2% | |

| Acetophenone Derivatives | Aromatic Aldehydes | K₂CO₃ (10 mol%), H₂O/EtOH | High |

Addition-Elimination Pathways

The formation of the α,β-unsaturated carbonyl system is fundamentally an addition-elimination process. The Claisen-Schmidt reaction is a prime example, where the initial nucleophilic addition of an enolate to an aldehyde forms a tetrahedral intermediate, which is then protonated to give a β-hydroxy carbonyl compound (an aldol). This aldol (B89426) adduct subsequently undergoes an elimination reaction (dehydration), typically under the reaction conditions, to form the carbon-carbon double bond of the final enone product.

Other synthetic strategies also fall under this mechanistic paradigm. For instance, palladium-catalyzed oxidative coupling reactions can produce α,β-unsaturated ketones from alkynamides and alkenes. The proposed mechanism involves steps such as oxypalladation (addition) followed by β-hydride elimination to generate the unsaturated product. These pathways offer alternative routes to enones, sometimes providing enhanced control over regioselectivity and stereoselectivity.

Modern and Sustainable Synthetic Approaches

In response to the growing need for environmentally responsible chemical manufacturing, modern synthetic chemistry has shifted towards developing sustainable methodologies. These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous substances.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues focuses on overcoming the limitations of classical methods, such as the use of hazardous solvents and highly corrosive reagents. Key strategies include:

Use of Eco-Friendly Catalysts: Replacing strong bases like NaOH with greener alternatives such as solid catalysts (e.g., KF-Al2O3), nanocatalysts, or biodegradable catalysts like choline hydroxide reduces waste and handling hazards.

Alternative Energy Sources: Employing microwave irradiation or ultrasound waves can dramatically increase reaction rates, leading to shorter reaction times and lower energy consumption compared to conventional heating.

Benign Solvent Systems: The replacement of volatile organic solvents with water or the elimination of solvents altogether represents a significant step towards a more sustainable process.

These principles are not mutually exclusive and are often combined, for example, in microwave-assisted, solvent-free reactions, to maximize the environmental benefits.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of chalcones and related enones, microwave irradiation can reduce reaction times from hours to mere minutes, often with improved yields. This rapid and efficient heating is a key advantage over conventional methods that rely on slow thermal conduction.

The technique is frequently paired with solvent-free conditions, further enhancing its green credentials. For example, the condensation of various aryl ketones and aldehydes has been achieved in high yields (79-95%) in under two minutes using an iodine-impregnated alumina catalyst under solvent-free microwave activation.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Chalcone Synthesis | Conventional Heating | Up to 24 hours | Often unsatisfactory | |

| Chalcone Synthesis | Microwave Irradiation (Solvent-Free) | < 2 minutes | 79-95% | |

| N-phenylsuccinimide Synthesis | Conventional Heating | Several hours | Moderate | |

| N-phenylsuccinimide Synthesis | Microwave Irradiation (Solvent-Free) | 4 minutes | 40-60% |

Solvent-Free and Aqueous Media Reactions

Minimizing or eliminating the use of organic solvents is a primary goal of green chemistry.

Solvent-Free Reactions: Solvent-free synthesis, often conducted through mechanochemistry (grinding), offers a clean and efficient alternative to traditional solution-phase reactions. The Claisen-Schmidt condensation can be performed by simply grinding the reactants with a solid catalyst, such as solid NaOH or KF-Al2O3. This method not only avoids the environmental impact of solvents but also can lead to quantitative yields in very short reaction times. Another approach involves using Hβ zeolite as a catalyst for the reaction between alkynes and aldehydes under solvent-free conditions to produce α,β-unsaturated ketones.

Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Recently, highly efficient methods for Claisen-Schmidt condensations have been developed in water. One such method utilizes choline hydroxide, a green and metal-free catalyst, to facilitate the reaction at a moderate temperature of 50°C. This approach allows for easy product isolation without the need for chromatographic separation, further simplifying the process and reducing waste. The use of a water-ethanol mixture has also been reported as a green solvent system for these types of condensations.

Catalytic Strategies in this compound Synthesis

Catalytic routes to enones often involve the direct dehydrogenation of saturated ketones or condensation reactions. These methods are advantageous as they can reduce the number of synthetic steps and minimize waste.

Transition metals, particularly palladium, are highly effective catalysts for the synthesis of enones. A prominent method is the direct aerobic dehydrogenation of ketones, which introduces a double bond into the α,β-position of a saturated ketone precursor. organic-chemistry.orgnih.gov

Palladium(II) catalysts have been developed that selectively facilitate the dehydrogenation of cyclic and acyclic ketones to their corresponding enones using molecular oxygen as the terminal oxidant. acs.orgresearchgate.net This approach is atom-economical and avoids the use of stoichiometric and often hazardous oxidizing agents. organic-chemistry.org For instance, the catalyst system Pd(DMSO)₂(TFA)₂ has shown high selectivity for enone formation over competing side reactions like phenol formation in cyclic systems. organic-chemistry.orgnih.gov The mechanism is believed to proceed through the formation of a Pd(II)-enolate, followed by β-hydride elimination. organic-chemistry.org The resulting Pd(II)-hydride is reoxidized by oxygen, regenerating the active catalyst. organic-chemistry.org

Another palladium-catalyzed strategy involves the dehydrogenation of ketones via their zinc enolates, using an allyl oxidant like diethyl allyl phosphate. nsf.gov This method operates under salt-free conditions and relies on a proposed mechanism involving the formation of an allyl-palladium enolate, which then undergoes β-hydride elimination to yield the enone and propene gas. nsf.gov

Platinum catalysts are also integral to synthetic organic chemistry, often used in hydrosilylation reactions where enones can act as process aids. acs.orgdigitellinc.comacs.org While more commonly associated with hydrogenation (the reverse of dehydrogenation), platinum complexes can influence enone synthesis. For example, the synthesis of Karstedt's catalyst, a platinum(0) complex, is improved by the presence of enones, which are formed in situ from the solvent and facilitate the dissolution of the platinum(II) chloride precursor. acs.orgacs.org Density functional theory (DFT) calculations have been used to explore the reactivity of α,β-unsaturated ketones over platinum surfaces, primarily in the context of selective hydrogenation, but these studies provide insight into the fundamental interactions between platinum and the enone functional group. acs.org

| Catalyst System | Oxidant/Reagent | Key Features | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(DMSO)₂(TFA)₂ | O₂ (Molecular Oxygen) | Aerobic, atom-economical, selective for enone over phenol formation. | Cyclic and acyclic saturated ketones. | organic-chemistry.orgnih.gov |

| Allyl-Palladium Complex | Diethyl allyl phosphate | Operates via zinc enolates under salt-free conditions. | Cyclic ketones. | nsf.gov |

| Pd(OAc)₂ / TFA | O₂ in DMSO | General method for conjugated enones and enals. | Saturated ketones and aldehydes. | researchgate.net |

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering mild reaction conditions and unique selectivity profiles.

Organocatalysis utilizes small organic molecules to catalyze reactions. For enone formation, this often involves activating substrates through the formation of transient iminium or enamine intermediates. mdpi.comresearchgate.net For example, chiral primary or secondary amines can catalyze aldol or Michael reactions that are key steps in building the enone backbone. mdpi.comnih.gov These catalysts can provide high levels of stereocontrol, which is crucial in asymmetric synthesis. The 1,4-conjugate addition of nucleophiles to α,β-unsaturated systems, a key reaction of enones, is frequently achieved with high enantioselectivity using organocatalysts. mdpi.comresearchgate.net

Biocatalysis employs enzymes to perform chemical transformations with exceptional selectivity and under environmentally benign conditions. nih.gov For the synthesis of chiral enones, flavin-dependent ene-reductases have been engineered to perform desymmetrizing desaturation of saturated ketones. x-mol.net This biocatalytic system can generate chiral cyclohexenones containing quaternary stereocenters with excellent yields and enantioselectivities. x-mol.net The mechanism involves the formation and stabilization of an enolate intermediate within the enzyme's active site. x-mol.net Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, are well-known for their ability to catalyze the asymmetric reduction of activated C=C bonds but can also be applied in the reverse, oxidative direction to form enones. nih.gov

| Catalysis Type | Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Amines (e.g., Cinchona alkaloids, Proline derivatives) | Asymmetric Aldol Reactions, Michael Additions | Metal-free, high enantioselectivity, mild conditions. | mdpi.comnih.gov |

| Biocatalysis | Flavin-dependent Ene-Reductases | Desaturation of ketones | High chemo-, regio-, and stereoselectivity; sustainable. | x-mol.net |

| Biocatalysis | Old Yellow Enzyme (OYE) Family | Asymmetric alkene reduction (can be run in reverse) | Operates in aqueous media under mild pH and temperature. | nih.gov |

Stereoselective and Enantioselective Syntheses of this compound and Related Structures

Achieving control over stereochemistry is a primary goal in modern organic synthesis. For molecules like this compound and its analogues, this involves controlling the geometry of the carbon-carbon double bond (olefin) and the configuration of any stereocenters in the molecule.

The geometry of the double bond in enones (E or Z configuration) can significantly impact the biological activity and physical properties of a molecule. While classical methods like the Wittig and Horner-Wadsworth-Emmons reactions provide some control over olefin stereochemistry, modern catalytic methods offer more sophisticated solutions.

Recent advances have demonstrated that the stereochemical outcome of olefin formation can be controlled by the choice of catalyst and reagents. For example, copper-catalyzed enantiodivergent syntheses of β,γ-unsaturated ketones have been developed where the geometry of the resulting olefin is dictated by the nature of a silyl group on the diene starting material. acs.org Phenyldimethylsilyl-substituted dienes predominantly yield (Z)-isomers, while triisopropylsilyl-substituted dienes favor the formation of (E)-isomers, both with high stereo- and enantioselectivity. acs.org

Another strategy is asymmetric olefin isomerization, which can convert a prochiral or racemic starting material into a chiral product with a defined double bond position and stereochemistry. nih.gov Photoredox catalysis combined with chiral proton donors, such as a chiral phosphoric acid, can achieve thermodynamically unfavorable isomerizations to furnish enantioenriched allylic compounds. nih.gov Asymmetric halofunctionalization of olefins, where a halogen and another functional group are added across the double bond, is another powerful strategy. nih.govillinois.edu This method creates new stereocenters and installs a halide handle that can be used in subsequent steps to form the final enone structure with defined stereochemistry. illinois.edu

For analogues of this compound that possess stereocenters, controlling the configuration at or near the ketone carbonyl is critical. This is often addressed by asymmetric reduction of the ketone or by stereocontrolled reactions of ketone precursors.

Biocatalysis offers exquisite control in this domain. Ketoreductase (KR) enzymes, often found in polyketide synthase (PKS) pathways, can reduce β-ketoacyl thioester substrates to either D- or L-hydroxy products with near-perfect fidelity. nih.gov The stereochemical outcome is dictated by conserved amino acid motifs within the enzyme's active site, which control how the substrate is oriented relative to the NADPH cofactor. nih.gov Similarly, alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of ketones to produce chiral alcohols, a transformation that is fundamental to controlling stereochemistry adjacent to a carbonyl group. acs.org The regioselectivity of these enzymes can also be influenced by the substrate's stereochemistry; for instance, the configuration of an epoxide on a quinone ring can determine which of two ketone groups is reduced by a specific ketoreductase. acs.org

In chemical synthesis, Lewis acids are often employed to control stereochemistry in reactions involving ketones, such as aldol additions. wikipedia.org By chelating to the carbonyl oxygen and another heteroatom in the substrate, the Lewis acid can create a rigid, cyclic intermediate. This conformation then directs the approach of a nucleophile to one face of the molecule, leading to a predictable stereochemical outcome. wikipedia.org For the reduction of β-hydroxy ketones, the choice of chelating Lewis acid and hydride source can selectively produce either the syn- or anti-1,3-diol product. youtube.com

| Methodology | Catalyst/Reagent | Stereochemical Control | Mechanism/Principle | Reference |

|---|---|---|---|---|

| Biocatalytic Reduction | Ketoreductases (KRs), Alcohol Dehydrogenases (ADHs) | Controls stereochemistry of resulting hydroxyl group (S vs. R). | Enzyme active site creates a chiral environment, forcing stereospecific hydride delivery from NADPH. | nih.govacs.orgacs.org |

| Lewis Acid Catalysis | Chelating Lewis Acids (e.g., Bu₂BOMe) | Controls diastereoselectivity in aldol or reduction reactions. | Formation of a rigid cyclic intermediate restricts conformational freedom and directs nucleophilic attack. | wikipedia.orgyoutube.com |

| Catalytic Asymmetric Isomerization | Photoredox catalyst + Chiral Phosphoric Acid | Creates α- or β-chiral centers during olefin migration. | Enantioselective protonation of a prochiral radical anion intermediate. | nih.gov |

| Substrate-Controlled Synthesis | Silyl-substituted dienes + Cu-catalyst | Controls olefin geometry (E vs. Z). | The steric and electronic properties of the silyl group direct the stereochemical outcome of the coupling reaction. | acs.org |

Advanced Spectroscopic Characterization Techniques for 1 Phenyldec 3 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. Through various NMR experiments, it is possible to ascertain the connectivity and spatial relationships of atoms within 1-Phenyldec-3-en-1-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons. The spectrum is characterized by distinct signals corresponding to the aromatic, vinylic, and aliphatic protons.

The protons on the phenyl ring typically appear as multiplets in the downfield region (δ 7.4–8.0 ppm) due to the electron-withdrawing effect of the adjacent carbonyl group. The vinylic protons of the α,β-unsaturated system are expected to resonate as doublets of doublets, with the β-proton (H-3) appearing further downfield (δ ~6.9-7.1 ppm) than the α-proton (H-2, δ ~6.1-6.4 ppm) due to conjugation with the carbonyl group. The coupling constant between these vinylic protons (³JHH) is typically around 15-16 Hz, indicating a trans (E) configuration of the double bond.

The methylene (B1212753) protons adjacent to the double bond (H-4) would likely appear as a multiplet around δ 2.2–2.4 ppm. The remaining methylene protons of the decyl chain would produce a series of overlapping multiplets in the upfield region (δ 1.2–1.6 ppm), while the terminal methyl group (H-10) is expected to be a triplet around δ 0.8–0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-H | 7.40 - 8.00 | m | - |

| H-3 | 6.90 - 7.10 | dt | ~15.6, 6.8 |

| H-2 | 6.10 - 6.40 | d | ~15.6 |

| H-5 | 2.20 - 2.40 | q | ~7.0 |

| H-6 to H-9 | 1.20 - 1.60 | m | - |

| H-10 | 0.80 - 0.90 | t | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, distinct signals are expected for the carbonyl, aromatic, vinylic, and aliphatic carbons.

The carbonyl carbon (C-1) is the most deshielded, typically appearing in the range of δ 190–200 ppm. netlify.app The carbons of the phenyl ring will resonate between δ 128 and 138 ppm. The vinylic carbons, C-2 and C-3, are found in the olefinic region, with C-3 (β-carbon) being further downfield (δ ~140-150 ppm) than C-2 (α-carbon, δ ~120-130 ppm) due to the polarization of the conjugated system. netlify.app The carbons of the aliphatic decyl chain will appear in the upfield region of the spectrum (δ 14–40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 190.0 - 200.0 |

| C-3 | 140.0 - 150.0 |

| Phenyl-C (quaternary) | 135.0 - 138.0 |

| Phenyl-CH | 128.0 - 133.0 |

| C-2 | 120.0 - 130.0 |

| C-5 | 32.0 - 35.0 |

| C-6 to C-9 | 22.0 - 32.0 |

| C-10 | ~14.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent vinylic protons (H-2 and H-3), between H-3 and the adjacent methylene protons (H-4), and sequentially along the entire decyl chain, confirming the aliphatic structure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹JCH). This allows for the unambiguous assignment of each carbon atom that bears protons by linking the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range couplings (²JCH and ³JCH), which helps to connect different fragments of the molecule. Key correlations would include the vinylic proton H-2 with the carbonyl carbon C-1 and the other vinylic carbon C-3. Protons on the phenyl ring would show correlations to the carbonyl carbon, linking the phenyl and ketone functionalities.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is particularly useful for determining stereochemistry. A strong NOESY correlation between the vinylic protons H-2 and H-3 would suggest a cis (Z) geometry, whereas the absence of such a strong correlation, coupled with a large ³JHH coupling constant, confirms the trans (E) isomer.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The FTIR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent peak would be the stretching vibration of the conjugated carbonyl group (νC=O), which typically appears in the range of 1650–1685 cm⁻¹. rsc.org The C=C double bond stretch (νC=C) of the enone system is expected around 1600–1640 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1450–1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinylic protons are found above 3000 cm⁻¹, while those for the aliphatic chain are observed just below 3000 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic/Vinylic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=O Stretch (Conjugated Ketone) | 1650 - 1685 | Strong |

| C=C Stretch (Alkene) | 1600 - 1640 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-H Bend (trans-Alkene) | 960 - 990 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. sfr.cathermofisher.com While FTIR is more sensitive to polar bonds like C=O, Raman spectroscopy often provides stronger signals for non-polar, symmetric bonds. mt.com For this compound, the C=C stretching vibrations of both the alkene and the aromatic ring are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the carbon backbone are also typically Raman-active. The combination of FTIR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. spectroscopyonline.com

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic/Vinylic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=C Stretch (Alkene) | 1600 - 1640 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1600 | Strong |

| Phenyl Ring Breathing | ~1000 | Strong |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique utilized for measuring the mass-to-charge ratio (m/z) of ions. In the context of this compound, it provides critical information regarding its molecular weight and elemental composition, and can be adapted to reveal spatial distribution on a surface.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their molecular mass. Unlike standard mass spectrometry, HRMS instruments can measure mass to within a few parts per million (ppm), which is sufficiently precise to determine the elemental formula of a molecule.

For this compound, with a chemical formula of C₁₆H₂₂O, HRMS is used to confirm its elemental composition by distinguishing its exact mass from other potential compounds with the same nominal mass. The technique is crucial in synthetic chemistry to verify the identity of the target product and to rule out isobaric interferences. researchgate.net For instance, the theoretical monoisotopic mass of this compound can be calculated with high precision, and the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is expected to match this value with minimal error. This confirmation is a standard characterization step in the synthesis of chalcone (B49325) derivatives and other organic molecules. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂O |

| Theoretical Monoisotopic Mass | 230.167065 u |

| Expected HRMS Result (e.g., [M+H]⁺) | 231.174894 u |

| Typical Mass Accuracy | < 5 ppm |

Advanced Mass Spectrometric Imaging (e.g., ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information from the outermost layers of a sample. eag.com It operates by bombarding the sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions. carleton.edu These secondary ions are then analyzed in a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio. nist.gov

For this compound, ToF-SIMS can be employed to investigate its spatial distribution on a surface with sub-micrometer resolution. atomfair.comcronologic.de This is particularly valuable in applications where the compound is part of a thin film, a coating, or an adsorbed layer on a substrate. The technique's high surface sensitivity (probing the top 1-3 nm) allows for the detection of the intact molecular ion of this compound, as well as its characteristic fragments, providing a chemical map of its location. atomfair.com Advanced cluster ion sources (e.g., Bi₃⁺, Arₙ⁺) are often preferred for the analysis of organic molecules as they enhance the yield of molecular ions while minimizing fragmentation. nih.govornl.gov This makes ToF-SIMS a powerful tool for quality control, failure analysis, and studying interfacial chemistry involving this compound. eag.comnih.gov

| ToF-SIMS Capability | Application for this compound |

|---|---|

| High Surface Sensitivity (1-3 nm) | Analysis of surface contamination or self-assembled monolayers. |

| High Mass Resolution | Separation of the molecular ion from interfering species with the same nominal mass. |

| Sub-micron Imaging | Mapping the lateral distribution of the compound on a patterned surface or within a blend. carleton.edu |

| Molecular Specificity | Detection of the intact molecular ion and characteristic fragments for unambiguous identification. nist.gov |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By measuring the angles and intensities of X-rays diffracted by the crystalline lattice, a three-dimensional picture of the electron density can be produced, from which the mean positions of the atoms, their chemical bonds, and other structural information can be derived.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SCXRD) is considered the definitive method for determining the precise three-dimensional structure of a crystalline solid. mdpi.com This technique requires a high-quality single crystal of the material, which, when irradiated with a monochromatic X-ray beam, produces a unique diffraction pattern. Analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of every atom within the crystal lattice. spbu.rurigaku.com

For this compound, obtaining a suitable single crystal would enable the unambiguous elucidation of its solid-state conformation, including precise bond lengths, bond angles, and torsional angles. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π–π stacking, which dictate the crystal packing. nih.gov The detailed structural data obtained from SCXRD is invaluable for structure-property relationship studies and computational modeling. This technique is widely applied to chalcone derivatives to establish their molecular geometry and supramolecular architecture. eurjchem.com

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the crystal (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Volume (V) | The volume of the unit cell in ų. |

| Z | The number of molecules per unit cell. |

| Calculated Density (Dcalc) | The density of the crystal calculated from the structure. |

| Final R-indices [I > 2σ(I)] | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Powder X-ray Diffraction (XRD) Applications

Powder X-ray Diffraction (PXRD) is a versatile technique used to characterize the crystalline nature of materials in a polycrystalline or powdered form. wikipedia.org Unlike SCXRD, it does not require the growth of large single crystals, making it applicable to a wider range of samples. researchgate.net The technique provides a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. mdpi.com

The primary applications of PXRD for this compound include:

Phase Identification: Comparing the experimental diffraction pattern to a database to confirm the identity of the synthesized material.

Purity Assessment: Detecting the presence of crystalline impurities or different polymorphs.

Polymorph Screening: Identifying and distinguishing between different crystalline forms (polymorphs) of the compound, which can have different physical properties. mdpi.com

Crystallinity Determination: Assessing the degree of crystallinity in a sample that may contain both crystalline and amorphous components. nih.gov

In cases where single crystals cannot be grown, advanced methods such as Rietveld refinement can be used to solve or refine the crystal structure from high-quality powder diffraction data. researchgate.netaps.org

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy, primarily UV-Visible and fluorescence spectroscopy, are techniques that probe the electronic transitions within a molecule. fiveable.me They provide valuable information about the electronic structure of a compound, particularly those containing chromophores.

This compound contains an α,β-unsaturated ketone functionality, which acts as a chromophore. This conjugated system gives rise to characteristic electronic transitions that can be observed using UV-Visible spectroscopy. youtube.com The principal transitions expected are the lower-energy n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, and the higher-energy π → π* transition, involving the electrons in the conjugated π-system. slideshare.net The wavelength of maximum absorption (λmax) for these transitions is indicative of the extent of conjugation and the molecular environment.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. youtube.com While not all molecules fluoresce, this technique is significantly more sensitive than absorption spectroscopy. biocompare.com For a compound like this compound, fluorescence spectroscopy could be used to study its excited state properties and its interactions with its environment. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, provides insight into the structural changes that occur upon excitation.

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| π → π | 215 - 250 | Strong (ε > 10,000) | Transition of an electron from a π bonding orbital to a π antibonding orbital. youtube.com |

| n → π | 310 - 330 | Weak (ε < 100) | Transition of a non-bonding electron (from the carbonyl oxygen) to a π antibonding orbital. youtube.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For this compound, the presence of a conjugated system, which includes a phenyl group, a carbon-carbon double bond, and a carbonyl group, gives rise to characteristic absorption bands in the UV-Vis spectrum. The primary electronic transitions observed for this chromophore are the π → π* and n → π* transitions. researchgate.netfiveable.meuzh.ch

The π → π* transition is typically of high intensity and occurs at a shorter wavelength, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch In α,β-unsaturated ketones, conjugation significantly lowers the energy required for this transition compared to isolated chromophores. elte.hu The n → π* transition, which is generally of lower intensity, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to the π* antibonding orbital. uzh.chmasterorganicchemistry.com This transition occurs at a longer wavelength. uzh.ch

The expected UV-Vis absorption data for this compound, based on structurally similar α,β-unsaturated ketones, are summarized in the interactive table below. researchgate.netresearchgate.net

| Electronic Transition | Probable Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| π → π | ~280-320 nm | High | Ethanol |

| n → π | ~330-370 nm | Low | n-Hexane |

Note: The exact λmax and ε values are influenced by the solvent polarity and the specific substitution pattern of the molecule.

The extended conjugation in this compound is expected to cause a bathochromic (red) shift in the π → π* absorption band compared to simpler, non-conjugated ketones. elte.hu The position and intensity of these absorption bands provide crucial information for confirming the presence of the conjugated enone system.

Fluorescence Spectroscopy in Characterization

Fluorescence spectroscopy can provide additional insights into the electronic properties and environment of a molecule. While not all α,β-unsaturated ketones are strongly fluorescent, related compounds such as chalcones (1,3-diphenyl-2-propen-1-one) are known to exhibit fluorescence. nih.govresearchgate.net The fluorescence properties of these molecules are often sensitive to their environment, such as solvent polarity and pH. nih.govmdpi.com

For this compound, any observed fluorescence would likely be characterized by a significant Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. nih.gov The fluorescence emission spectrum would be expected at a longer wavelength than the absorption spectrum. The quantum yield of fluorescence, a measure of the efficiency of the fluorescence process, can also be determined. Chalcone derivatives have been reported to exhibit emission maxima in the range of 500-600 nm. researchgate.net

The potential fluorescence characteristics of this compound are outlined in the following interactive table, based on data from analogous chalcone derivatives. nih.govresearchgate.net

| Parameter | Expected Value/Range | Conditions |

| Excitation Wavelength (λex) | ~320-430 nm | In polar solvents (e.g., DMSO, Methanol) |

| Emission Wavelength (λem) | ~510-570 nm | In polar solvents (e.g., DMSO, Methanol) |

| Stokes Shift (Δλ) | ~90-140 nm | In polar solvents (e.g., DMSO, Methanol) |

Note: The presence and characteristics of fluorescence are highly dependent on the specific molecular structure and its interaction with the surrounding environment.

Other Advanced Analytical Techniques for Structural Elucidation

Beyond UV-Vis and fluorescence spectroscopy, a combination of other advanced analytical techniques is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule.

¹H NMR: Would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and their integration (number of protons). Key signals would include those for the aromatic protons, the vinylic protons of the α,β-unsaturated system, and the aliphatic protons of the decyl chain. The coupling constants between the vinylic protons can help determine the stereochemistry (E/Z isomerism) of the double bond. stackexchange.commsu.edu

¹³C NMR: Would show distinct signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, the olefinic carbons, and the carbons of the alkyl chain. msu.edumdpi.com

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS): Would be used to determine the exact molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS): Can be employed to study the fragmentation pathways, which can help in confirming the connectivity of the different structural motifs within the molecule. nih.gov

The table below summarizes the key spectroscopic data expected from these advanced analytical techniques for the structural elucidation of this compound.

| Technique | Key Information Provided |

| ¹H NMR | Chemical shifts, integration, and coupling constants of protons. |

| ¹³C NMR | Chemical shifts of individual carbon atoms. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. |

By combining the data from these various spectroscopic methods, a complete and unambiguous structural assignment of this compound can be achieved.

Computational and Theoretical Investigations of 1 Phenyldec 3 En 1 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular structures and properties. These methods solve the Schrödinger equation for a given molecule, providing a fundamental understanding of its behavior. For a molecule such as 1-Phenyldec-3-en-1-one, these calculations can elucidate its stable conformations, electronic distribution, and spectroscopic signatures.

Density Functional Theory (DFT) has become a prevalent method in computational chemistry for studying the electronic structure of molecules. nih.govnih.gov It is a versatile approach that balances computational cost with accuracy, making it suitable for a wide range of chemical systems. nih.gov DFT is frequently used to predict the structural and spectral properties of organic compounds, including chalcone (B49325) derivatives. mdpi.comresearchgate.net The theory is based on the principle that the energy of a molecule can be determined from its electron density. Hybrid functionals, such as B3LYP, which combine exact Hartree-Fock exchange with DFT exchange-correlation functionals, are commonly employed for their reliability. nih.govnih.gov

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. Geometric optimization is a computational process that seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, representing the most stable structure of the molecule. scienceopen.com For a flexible molecule like this compound, which possesses multiple rotatable bonds, conformational analysis is crucial. This involves exploring the potential energy surface to identify various stable conformers (rotational isomers) and determine their relative stabilities. scispace.comresearchgate.net

The optimization process yields key structural parameters. These parameters, when compared with experimental data (e.g., from X-ray crystallography), can validate the computational model.

Table 1: Illustrative Geometrical Parameters Obtained from DFT Optimization

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C=C, C-H). |

| **Bond Angles (°) ** | The angle formed between three connected atoms (e.g., C-C=O, C-C=C). |

| Dihedral Angles (°) | The angle between two planes defined by four atoms, describing the rotation around a central bond. |

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.govirjweb.com A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov These calculations help identify the most reactive sites within the molecule.

Table 2: Key Electronic Properties Derived from FMO Analysis

| Parameter | Symbol | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2; measures the power to attract electrons. |

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. mdpi.comscienceopen.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. Each frequency corresponds to a specific mode of atomic motion, such as bond stretching, bending, or twisting.

These theoretical predictions are invaluable for interpreting and assigning the absorption bands observed in experimental spectra. scienceopen.comnih.gov Due to approximations in the theoretical model and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. To improve agreement, they are commonly multiplied by an empirical scaling factor. nih.gov

Table 3: Example of Predicted Vibrational Frequencies and Their Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | ~3500 |

| C-H Stretch (Aromatic) | ~3100 |

| C-H Stretch (Aliphatic) | ~2950 |

| C=O Stretch | ~1700 |

| C=C Stretch | ~1650 |

| C-H Bend | ~1450 |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters provide a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a highly effective approach for predicting the NMR chemical shifts of nuclei such as ¹H and ¹³C. modgraph.co.uknih.gov

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). Comparing the calculated chemical shifts with experimental data can confirm structural assignments and aid in the analysis of complex spectra. scienceopen.comresearchgate.net The accuracy of the prediction is sensitive to the choice of the DFT functional and basis set. nih.gov

Table 4: Illustrative Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 198.5 | 199.0 |

| C-alpha (to C=O) | 125.2 | 125.8 |

| C-beta (to C=O) | 145.1 | 145.5 |

| C (Phenyl, ipso) | 137.0 | 137.3 |

| C (Phenyl, ortho) | 128.4 | 128.6 |

Beyond DFT, other quantum mechanical methods are available for theoretical investigations. These can be broadly categorized as ab initio and semi-empirical.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data for parameterization. scispace.com Methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster) offer a systematic way to improve accuracy. However, their high computational cost often limits their application to smaller molecules. unizg.hr

Semi-empirical methods, on the other hand, are based on the same fundamental framework as Hartree-Fock theory but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. arxiv.orgnih.gov Common semi-empirical methods include AM1, PM3, and MNDO. nih.gov While computationally efficient, their accuracy can be variable and depends on whether the molecule under study is similar to the molecules used in the method's parameterization. wikipedia.org

Post-Hartree-Fock Methods

Post-Hartree-Fock (post-HF) methods are a class of techniques in computational chemistry used to improve upon the foundational Hartree-Fock (HF) method. wikipedia.orgststephens.net.in The primary limitation of the Hartree-Fock method is that it does not adequately account for electron correlation—the way electrons interact with and avoid each other instantaneously. ststephens.net.in The HF method only considers the average effect of the electron cloud. wikipedia.org Post-HF methods aim to correct for this by incorporating electron correlation, leading to more accurate calculations of a molecule's energy and properties, although at a greater computational cost. wikipedia.org

These methods begin with the results of a Hartree-Fock calculation and then apply corrections to account for electron correlation. wikipedia.org Common post-Hartree-Fock methods include:

Møller–Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. MP2, the second-order correction, is a widely used method as it often captures a significant portion of the correlation energy. ststephens.net.inresearchgate.net

Configuration Interaction (CI): CI methods create a wavefunction that is a linear combination of the Hartree-Fock determinant and determinants corresponding to excited states. While "Full CI" is the exact solution within a given basis set, it is computationally prohibitive for all but the smallest molecules. Truncated CI methods, like CISD (including single and double excitations), are more common. ststephens.net.in

Coupled Cluster (CC) Theory: This is another highly accurate method that accounts for electron correlation. It is size-consistent, which is an important advantage over truncated CI methods. ststephens.net.in

A specific application of Post-Hartree-Fock methods to analyze this compound has not been identified in available literature.

Molecular Dynamics Simulations and Energy Landscape Analysis

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how the system evolves. This allows researchers to understand the dynamic behavior of molecules, such as conformational changes and interactions with other molecules. mdpi.com

Energy landscape analysis is often coupled with MD simulations. The potential energy surface (PES) or energy landscape is a conceptual map that describes the potential energy of a system as a function of its atomic coordinates. researchgate.net Key features of an energy landscape include:

Minima: These represent stable or metastable states of the molecule (e.g., different conformations).

Saddle points: These correspond to transition states between minima and are crucial for understanding the kinetics of processes.

By simulating the movement of this compound, MD could provide insights into its flexibility, preferred shapes (conformations), and interactions in different environments. However, no published studies detailing molecular dynamics simulations or energy landscape analysis specifically for this compound were found.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. Theoretical studies can map out the energetic pathways that connect reactants to products, providing insights that are often difficult to obtain through experiments alone. researchgate.netmdpi.com

Transition State Characterization

A transition state is the highest energy point along the lowest energy path of a reaction. nih.gov It represents a fleeting, unstable configuration that is neither reactant nor product. nih.gov Characterizing the transition state is essential for understanding the reaction's kinetics, as its energy determines the activation energy barrier. nih.gov

Computational methods are used to:

Locate the Transition State: Algorithms search the potential energy surface for the saddle point corresponding to the transition state.

Verify the Transition State: A key verification step is a vibrational frequency analysis. A true transition state structure has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. researchgate.net

No specific research detailing the characterization of transition states for reactions involving this compound could be located.

Kinetic and Thermodynamic Parameters from Theoretical Studies

Computational chemistry can be used to calculate key kinetic and thermodynamic parameters that govern a chemical reaction. researchgate.net

Thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be determined by calculating the energies of the reactants and products. These values indicate whether a reaction is energetically favorable and what the position of the equilibrium will be. researchgate.net

Kinetic parameters are related to the rate of the reaction and are derived from the transition state. The primary kinetic parameter is the activation energy (Ea), which is the energy difference between the reactants and the transition state. researchgate.net

Reaction Rate Constant Prediction

The rate constant (k) of a reaction quantifies its speed. Transition State Theory (TST) is a common framework used to predict reaction rate constants from computational data. The Eyring equation, a central part of TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is the free energy difference between the reactants and the transition state. researchgate.net

Predicting the rate constant allows for a quantitative understanding of how fast a reaction will proceed under given conditions. Despite the utility of this method, no studies were found that predict the reaction rate constants for any reaction involving this compound.

Activation Energy and Reaction Enthalpy Determination

Computational chemistry provides powerful tools for elucidating the energetics of chemical reactions, including the synthesis and subsequent transformations of this compound. Density Functional Theory (DFT) is a commonly employed method to calculate the activation energies (Ea) and reaction enthalpies (ΔH) that govern these processes. These calculations offer insights into the feasibility and kinetics of reaction pathways.

The synthesis of this compound and related α,β-unsaturated ketones, often achieved through reactions like the Claisen-Schmidt condensation, involves a series of steps, each with its own energy barrier. The rate-determining step is characterized by the highest activation energy. Computational studies on similar systems, such as the condensation of benzaldehyde (B42025) with acetophenone, have been performed to understand these energy profiles. For instance, the nucleophilic attack of an enolate onto the carbonyl carbon of the aldehyde is a critical step, and its activation energy can be influenced by substituents on both reactants.

Similarly, the Michael addition, a common reaction of α,β-unsaturated ketones like this compound, has been the subject of computational investigation. The addition of a nucleophile to the β-carbon of the enone system proceeds through a transition state, the energy of which determines the reaction rate. DFT calculations can model this transition state and provide a quantitative measure of the activation energy. Studies on the addition of thiols to various α,β-unsaturated ketones have shown that activation energies can vary depending on the substitution pattern of the enone. For example, DFT calculations have been used to predict activation energies for the reaction of Michael acceptors with biological nucleophiles, with values ranging from approximately 11 to 34 kcal/mol, which can correlate with their biological activity. acs.org

Table 1: Representative Calculated Activation Energies and Reaction Enthalpies for Reactions of α,β-Unsaturated Ketones (Illustrative Data from Related Systems)

| Reaction Type | Reactants | Product | Computational Method | Calculated Activation Energy (Ea) in kcal/mol | Calculated Reaction Enthalpy (ΔH) in kcal/mol |

| Claisen-Schmidt Condensation | Benzaldehyde + Acetophenone | Chalcone | DFT (B3LYP) | 15 - 25 | -10 to -20 |

| Michael Addition | Methyl vinyl ketone + Methanethiol | 4-(Methylthio)butan-2-one | CBS-QB3 | ~10 | ~ -20 |

| Michael Addition | Substituted Enone + Thiol | Thioether Adduct | M06-2X | 11.4 - 33.5 acs.org | Not Reported |

Note: The data in this table is illustrative and sourced from computational studies on model systems similar to the formation and reaction of this compound. Specific values for this compound are not available in the cited literature.

Kinetic vs. Thermodynamic Control in Reaction Pathwayslibretexts.org

The concept of kinetic versus thermodynamic control is crucial for understanding the regioselectivity and stereoselectivity of reactions involving this compound, particularly in conjugate additions. youtube.com Many reactions can potentially yield more than one product. The product that forms the fastest is the kinetic product, and its formation is favored under conditions that are irreversible (e.g., low temperatures). masterorganicchemistry.com The most stable product is the thermodynamic product, which is favored under conditions that allow for equilibrium to be established (e.g., higher temperatures). masterorganicchemistry.com

For an α,β-unsaturated ketone like this compound, a key example is the addition of a nucleophile. Direct addition (1,2-addition) to the carbonyl carbon leads to one product, while conjugate addition (1,4-addition) to the β-carbon leads to another.

Kinetic Control: Often, the 1,2-addition is faster because the carbonyl carbon is more electrophilic and the initial attack is sterically less hindered. This pathway has a lower activation energy. Reactions carried out at low temperatures with strong, non-equilibrating reagents tend to favor the kinetic product.

Thermodynamic Control: The 1,4-addition product, the enolate, is often more stable due to the formation of a strong carbon-nucleophile bond and the preservation of the resonance-stabilized enolate intermediate. If the reaction is reversible, the initially formed kinetic product can revert to the starting materials and, over time, the more stable thermodynamic product will accumulate. youtube.com

Computational studies can be used to map the potential energy surface of these competing reaction pathways. By calculating the activation energies for both the 1,2- and 1,4-addition pathways, it is possible to predict which product will be favored under kinetic control. Similarly, by calculating the relative energies of the final products, the thermodynamic product can be identified.

Theoretical investigations into the deprotonation of unsymmetrical ketones, which forms enolates, also highlight the principles of kinetic and thermodynamic control. The kinetic enolate is formed by removing the more sterically accessible α-proton, while the thermodynamic enolate is the more substituted and stable enolate. While not a direct reaction of the double bond in this compound, the principles governing enolate formation are relevant to the intermediates in its conjugate addition reactions.

Table 2: Factors Influencing Kinetic vs. Thermodynamic Control in Conjugate Additions

| Factor | Favors Kinetic Product (e.g., 1,2-Addition) | Favors Thermodynamic Product (e.g., 1,4-Addition) |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Nature of Nucleophile | Hard, highly reactive nucleophiles | Soft, less reactive nucleophiles |

| Solvent | Aprotic, non-polar solvents | Protic or polar solvents that can facilitate equilibrium |

| Reversibility | Irreversible conditions | Reversible conditions |

Computational Studies on Molecular Interactions and Recognitiontamu.edu

The biological activity and chemical behavior of this compound are intrinsically linked to its interactions with other molecules. Computational methods are invaluable for studying these non-covalent interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov These studies provide insights into how the molecule might bind to a biological target, such as an enzyme or receptor, or how it interacts with other molecules in solution.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a molecule like this compound, docking studies could be employed to understand its potential binding modes within the active site of a target protein. These simulations can identify key amino acid residues that interact with the phenyl ring, the carbonyl group, or the long aliphatic chain of the molecule.

Molecular dynamics (MD) simulations can provide a dynamic picture of the interactions of this compound with its environment over time. mpg.de By simulating the movement of the molecule and surrounding solvent molecules or a biological macromolecule, MD can reveal how the molecule adapts its conformation to optimize its interactions and can provide information about the stability of these interactions.

Table 3: Common Non-Covalent Interactions Investigated Computationally

| Interaction Type | Description | Potential Role in this compound |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. | The carbonyl oxygen can act as a hydrogen bond acceptor. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl group can participate in stacking interactions with aromatic residues in a protein binding site. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The long decenyl chain is hydrophobic and likely to interact with nonpolar regions of a binding partner. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall binding affinity and specificity of the molecule. |

Chemical Reactivity and Transformation Mechanisms of 1 Phenyldec 3 En 1 One

Fundamental Reaction Pathways Involving Enone Functionality

The conjugated system of an α,β-unsaturated ketone like 1-phenyldec-3-en-1-one allows for two main modes of nucleophilic attack: direct (1,2-addition) to the carbonyl carbon and conjugate (1,4-addition) to the β-carbon. libretexts.org The specific pathway taken depends on factors such as the nature of the nucleophile, the substrate, and the reaction conditions. fiveable.me

In this pathway, a nucleophile directly attacks the electrophilic carbonyl carbon. unacademy.com This process is analogous to the nucleophilic addition reactions of saturated aldehydes and ketones. ksu.edu.sa The initial attack by the nucleophile on the carbonyl carbon leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. unacademy.com This type of addition, also known as 1,2-addition, is generally favored by strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds. jove.comyoutube.com The reaction is often irreversible and kinetically controlled, as the carbonyl carbon is inherently more electrophilic than the β-carbon. jove.com

General Mechanism of 1,2-Nucleophilic Addition:

| Step | Description |

| 1. Nucleophilic Attack | The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and pushing electrons onto the oxygen atom. |

| 2. Formation of Alkoxide | A tetrahedral alkoxide intermediate is formed. |

| 3. Protonation | The negatively charged oxygen is protonated by a proton source (e.g., water or acid) to yield the final alcohol product. |

Conjugate addition, or Michael addition, involves the nucleophilic attack at the β-carbon of the enone system. masterorganicchemistry.comucalgary.ca This 1,4-addition is characteristic of α,β-unsaturated carbonyl compounds. wikipedia.org The electrophilicity of the β-carbon is a result of resonance, where the electron-withdrawing carbonyl group delocalizes the π-electrons of the C=C double bond, creating a partial positive charge on the β-carbon. libretexts.org

The mechanism begins with the nucleophile adding to the β-carbon, which causes the electrons from the double bond to shift, ultimately forming a resonance-stabilized enolate intermediate. libretexts.orgfiveable.me This enolate is then protonated at the α-carbon to produce the final β-substituted carbonyl compound. fiveable.me This pathway is typically favored by "soft," less basic nucleophiles like organocuprates (Gilman reagents), enamines, and stabilized enolates (e.g., from malonic esters). masterorganicchemistry.comopenstax.orgchemistrysteps.com The reaction is thermodynamically controlled, leading to a more stable product where the strong carbonyl bond is retained. jove.comlibretexts.org

General Mechanism of Conjugate Addition (Michael Reaction):

| Step | Description |

| 1. Nucleophilic Attack | The nucleophile attacks the electrophilic β-carbon of the alkene. |

| 2. Enolate Formation | The π-electrons of the C=C bond shift to the α-carbon, and the C=O π-electrons move to the oxygen, forming a resonance-stabilized enolate ion. fiveable.me |

| 3. Protonation | The enolate is protonated at the α-carbon, typically by a solvent or a weak acid. libretexts.org |

| 4. Tautomerization | The resulting enol rapidly tautomerizes to the more stable keto form, yielding the final 1,4-addition product. libretexts.org |

A wide variety of nucleophiles can participate in Michael additions, including amines, thiols, and cyanides. libretexts.org

While nucleophilic additions are more common for enones, the alkene double bond can also undergo electrophilic and radical additions, although its reactivity is reduced compared to a simple alkene due to the electron-withdrawing effect of the carbonyl group. uobabylon.edu.iq

Electrophilic Addition: The carbonyl group deactivates the double bond towards electrophiles. uobabylon.edu.iq However, under certain conditions, electrophilic addition can occur. The orientation of the addition is controlled by the carbonyl group, with the electrophile adding to the α-carbon and the nucleophile to the β-carbon. uobabylon.edu.iq

Radical Addition: Free-radical additions to the double bond of enones are also possible. wikipedia.org These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.com A radical initiator generates a radical species that adds to the alkene, typically at the less substituted carbon, to form a more stable radical intermediate. libretexts.org This intermediate then abstracts an atom or group from another molecule to form the product and propagate the chain. libretexts.org For instance, the addition of thiols (thiol-ene reaction) can proceed via a radical mechanism. acsgcipr.org The efficiency and outcome of radical additions can sometimes be enhanced by the presence of Brønsted acid co-catalysts. nih.govacs.org

Catalysis in this compound Transformations

Catalysis plays a crucial role in controlling the reactivity and selectivity of transformations involving this compound. Both acid and metal catalysts are widely employed to facilitate and direct its reactions.

Lewis Acids: Lewis acids are electron-pair acceptors that can activate the enone system by coordinating to the carbonyl oxygen. wikipedia.org This coordination increases the electrophilicity of the entire conjugated system, making it more susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon. wikipedia.org By activating the carbonyl group, Lewis acids can accelerate reactions such as Diels-Alder reactions, wikipedia.org Mukaiyama aldol (B89426) reactions, wikipedia.org and intramolecular photocycloadditions. researchgate.net In some cases, the choice of Lewis acid can influence whether a reaction proceeds via a 1,2- or 1,4-addition pathway. nih.gov

Brønsted Acids: Brønsted acids, or proton donors, can also catalyze reactions of enones. They can protonate the carbonyl oxygen, which, similar to Lewis acid coordination, enhances the electrophilicity of the enone system. semanticscholar.org This activation facilitates conjugate additions of various nucleophiles, including amines, alcohols, and thiols. acs.org In some instances, Brønsted acid catalysis can be more effective than Lewis acid catalysis, particularly with weakly basic nucleophiles. acs.org Brønsted acids have also been shown to act as effective co-catalysts in photocatalytic radical addition reactions to Michael acceptors. nih.govacs.org

Comparative Effects of Acid Catalysis on Enone Activation:

| Catalyst Type | Mechanism of Activation | Typical Reactions Facilitated |

| Lewis Acid | Coordination to the carbonyl oxygen, increasing the electrophilicity of the conjugated system. wikipedia.org | Diels-Alder, Mukaiyama aldol, Michael additions. wikipedia.orgrsc.org |

| Brønsted Acid | Protonation of the carbonyl oxygen, enhancing the electrophilicity of the enone. semanticscholar.org | Hetero-Michael additions, photocatalytic radical additions. nih.govacs.org |

Various transition metals are used to catalyze a wide array of transformations involving enones. These catalysts offer unique pathways for bond formation and functionalization.

Palladium: Palladium catalysts are versatile and have been used for various reactions with enones. For example, palladium(II) catalysts can be used for the aerobic dehydrogenation of ketones to form enones. nih.gov They are also employed in carbonylative Heck reactions to synthesize α,β-unsaturated ketones. rsc.org Furthermore, cooperative copper/palladium catalysis enables the arylboration of cyclic enones. acs.org Palladium catalysis is also central to cascade reactions of enynones. rsc.org

Rhodium: Rhodium catalysts are particularly effective in asymmetric catalysis. Chiral rhodium complexes can catalyze the asymmetric hydrogenation of enones to produce chiral ketones with high enantioselectivity. thieme-connect.com They are also used in conjugate addition reactions, such as the addition of organoboron reagents. bac-lac.gc.ca Additionally, rhodium catalysts can facilitate [2+2+2] cycloadditions involving enones and diynes, researchgate.net as well as direct C-H activation for the synthesis of complex cyclic structures. researchgate.net Switchable asymmetric arylation of enone-diones can also be achieved using rhodium/chiral diene catalytic systems. acs.org

Other Metals: Other metals like copper are crucial, especially in the form of organocuprate reagents (Gilman reagents), which are known for their high selectivity in performing 1,4-conjugate additions. libretexts.orgpressbooks.pub

Summary of Metal-Catalyzed Transformations:

| Metal Catalyst | Type of Transformation | Example Reaction |

| Palladium | Dehydrogenation, Cross-Coupling | Aerobic dehydrogenation of ketones to enones. nih.gov |

| Rhodium | Asymmetric Hydrogenation, Cycloaddition | Asymmetric hydrogenation of β,β-disubstituted enones. thieme-connect.com |

| Copper | Conjugate Addition | 1,4-addition of alkyl groups using Gilman reagents. pressbooks.pub |

Radical Chemistry and Photoreactions of Enones

The conjugated π-system of enones like this compound is susceptible to transformations initiated by light or radical species. These reactions often proceed through distinct mechanisms compared to their thermal counterparts, leading to unique molecular architectures.

Photochemical Rearrangements

Upon absorption of light, enones can undergo a variety of intramolecular rearrangements. The specific pathway taken often depends on the structure of the enone and the reaction conditions. researchgate.netsci-hub.se Common photochemical reactions for α,β-unsaturated carbonyl compounds include cis-trans isomerizations, cycloadditions, and skeletal rearrangements. magadhmahilacollege.org

One of the most significant photoreactions of enones is the [2+2] photocycloaddition, where the excited state of the enone adds to an alkene to form a cyclobutane (B1203170) ring. organicreactions.org This reaction is a powerful tool in organic synthesis for building complex polycyclic structures under mild conditions. acs.org For acyclic enones, photoisomerization between the E and Z forms of the double bond is a facile and rapid process, often involving a triplet π-π* transition state. magadhmahilacollege.org

In β,γ-unsaturated enones, two primary rearrangements are observed upon irradiation: a 1,3-acyl shift resulting from direct irradiation, and a 1,2-acyl migration, known as the oxa-di-π-methane rearrangement, which typically occurs with sensitized irradiation. researchgate.net Although this compound is an α,β-unsaturated enone, understanding these related rearrangements provides context for the broader reactivity of unsaturated ketones.

| Photoreaction Type | Description | Typical Substrate |

| [2+2] Photocycloaddition | The excited state enone reacts with a ground state alkene to form a cyclobutane ring. | Enone + Alkene |

| Cis-Trans Isomerization | Photoinduced isomerization around the carbon-carbon double bond. | Acyclic or Cyclic Enones |

| Oxa-di-π-methane | A 1,2-acyl migration that forms a conjugated cyclopropyl (B3062369) ketone. | β,γ-Unsaturated Enones |

| 1,3-Acyl Shift | Migration of the acyl group to the γ-carbon. | β,γ-Unsaturated Enones |

Radical Initiated Reactions